2-Br-4-tBu-BA can serve as a valuable building block for synthesizing various organic compounds due to the presence of both a reactive bromine group and a bulky tert-butyl group. The bromine group allows for further substitution reactions, enabling the introduction of diverse functional groups, while the tert-butyl group provides steric hindrance, directing the reaction at the desired position on the aromatic ring. [Source: AOBChem product page, ]
2-Bromo-4-(tert-butyl)benzoic acid is an organic compound with the molecular formula C₁₁H₁₃BrO₂. This compound is characterized by a bromine atom at the second position and a tert-butyl group at the fourth position on the benzene ring, making it a derivative of benzoic acid. It is known for its utility in organic synthesis, particularly as an intermediate in the production of various chemical products, pharmaceuticals, and agrochemicals .
2-Bromo-4-(tert-butyl)benzoic acid has been studied for its potential biological activities. It is employed in enzyme inhibition studies and as a probe in biochemical assays. Additionally, it has been investigated for its potential use in drug development, particularly in anti-inflammatory and anticancer therapies. Its pharmacokinetic properties suggest high gastrointestinal absorption and permeability across the blood-brain barrier, indicating its potential for central nervous system applications .
The synthesis of 2-Bromo-4-(tert-butyl)benzoic acid typically involves the bromination of 4-(tert-butyl)benzoic acid. The reaction can be executed using bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst such as iron or aluminum bromide. This reaction is usually conducted in organic solvents like chloroform under controlled temperature conditions to optimize yield and purity.
On an industrial scale, production methods are optimized for higher yields and include techniques like continuous flow reactors and advanced purification methods such as recrystallization and chromatography.
2-Bromo-4-(tert-butyl)benzoic acid has diverse applications across various fields:
Several compounds share structural similarities with 2-Bromo-4-(tert-butyl)benzoic acid. Below are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
4-tert-Butylbenzoic Acid | Lacks bromine; less reactive in nucleophilic substitutions | Simpler structure without halogen reactivity |
2-Bromo-4-methylbenzoic Acid | Contains a methyl group instead of tert-butyl | Affects steric and electronic properties |
2-Bromo-4-chlorobenzoic Acid | Contains chlorine instead of tert-butyl | Alters reactivity compared to brominated analog |
The uniqueness of 2-Bromo-4-(tert-butyl)benzoic acid lies in its combination of a bulky tert-butyl group and a reactive bromine atom. This specific arrangement provides a balance of steric hindrance and reactivity, making it particularly valuable in synthesizing complex organic molecules .
Irritant